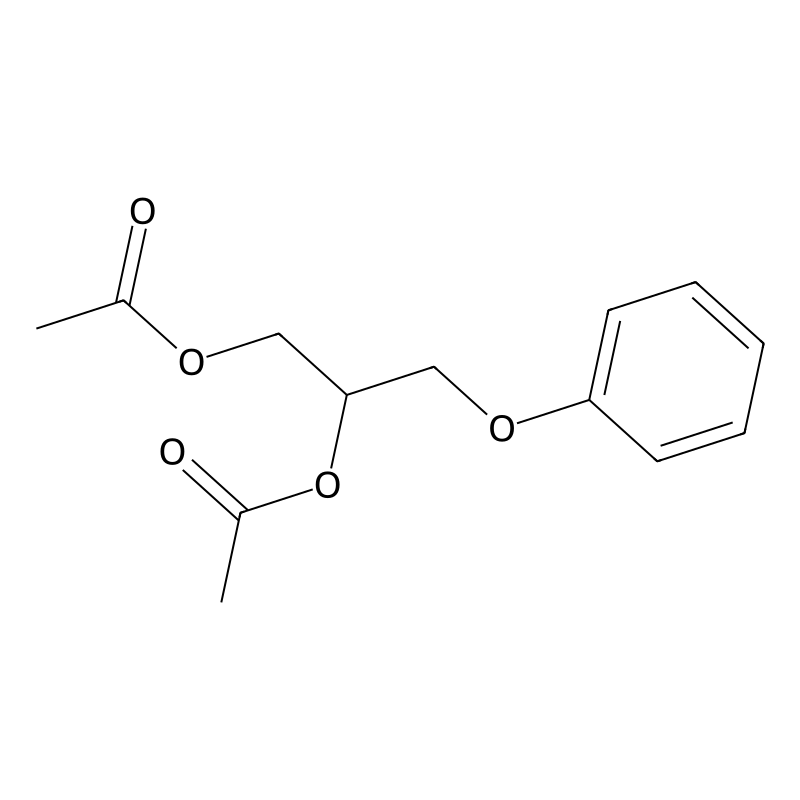3-Phenoxypropylene di(acetate)

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
3-Phenoxypropylene di(acetate) is an organic compound with the molecular formula CHO and a molecular weight of approximately 210.23 g/mol. It is classified as a diester, specifically an acetate ester derived from phenoxypropanol. This compound has gained attention in various industrial applications, particularly in the fragrance and flavor industries due to its pleasant aroma and stability.
- Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to yield phenoxypropanol and acetic acid.
- Transesterification: This reaction can occur with other alcohols, leading to the formation of different esters.
- Reduction: The carbonyl groups in the acetate moieties can be reduced to alcohols under suitable conditions.
These reactions are significant for its reactivity in synthetic pathways and its potential degradation in environmental contexts.
3-Phenoxypropylene di(acetate) can be synthesized through several methods:
- Esterification: The most common method involves the reaction of phenoxypropanol with acetic anhydride or acetic acid in the presence of a catalyst such as sulfuric acid. This process leads to the formation of the diester.
- Transesterification: This method involves reacting an existing ester with phenoxypropanol under catalytic conditions to produce 3-Phenoxypropylene di(acetate).
These synthetic routes are advantageous for producing high-purity compounds suitable for industrial applications.
3-Phenoxypropylene di(acetate) finds diverse applications primarily in:
- Fragrance Industry: Used as a modifier in fragrance compositions to impart floral and fruity notes.
- Flavoring Agents: Employed in food products to enhance flavor profiles.
- Cosmetics: Utilized in personal care products for its aromatic properties.
Its stability and low toxicity make it ideal for these applications, ensuring safety for consumers while providing desirable sensory characteristics.
Several compounds share structural similarities with 3-Phenoxypropylene di(acetate). Here is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Phenylpropyl acetate | CHO | Commonly used in fragrances; pleasant floral odor |
| 3-Phenylpropyl phenyl acetate | CHO | Known for its strong floral scent; used in perfumes |
| Ethyl phenyl acetate | CHO | Used as a solvent; has a sweet aroma |
The uniqueness of 3-Phenoxypropylene di(acetate) lies in its specific combination of aromatic properties and its application versatility, making it particularly valuable in fragrance formulations compared to other similar compounds.








